![molecular formula C11H10FN B1293042 7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 327021-84-1](/img/structure/B1293042.png)
7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole is a chemical compound with the molecular formula C11H10FN and a molecular weight of 175.20 g/mol . This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a one-pot, three-component reaction. This method typically involves the reaction of a phenylhydrazine derivative with a ketone under acidic conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The exact details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully reduced indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with specific molecular targets and pathways. This compound can bind to various enzymes and receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the substituents on the indole ring .
Comparison with Similar Compounds
1,2,3,4-Tetrahydrocyclopenta[b]indole: Lacks the fluorine substituent, which can significantly alter its chemical and biological properties.
7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole: Similar structure but with a chlorine substituent instead of fluorine, leading to different reactivity and biological activity.
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole: Contains a bromine substituent, which can affect its electronic properties and reactivity.
Uniqueness: The presence of the fluorine atom in 7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially enhancing its biological activity compared to its non-fluorinated analogs .
Biological Activity
7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole is a bicyclic compound notable for its unique structural characteristics and significant biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₀FN
- Molecular Weight : 175.20 g/mol
- Structural Features : The compound features a fused cyclopentane and indole structure with a fluorine atom at the seventh position of the indole ring. This fluorination enhances its reactivity and biological activity compared to non-fluorinated analogs.
Biological Activities
Research has shown that this compound exhibits various biological activities:
- Prostaglandin D2 Receptor Antagonism : It acts as a potent antagonist for prostaglandin D2 receptors (DP receptors), which play crucial roles in inflammation and allergic responses. The binding affinity for DP receptors has been quantified with a Ki value of approximately 2.0 nM, indicating high potency .
- Antiviral Properties : While specific antiviral activities of this compound are still under investigation, its structural analogs have shown promise against viral targets. For instance, indole derivatives have been reported to inhibit viral replication in various studies .
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets:
- Receptor Binding : The compound binds to prostaglandin receptors, modulating their activity and influencing downstream signaling pathways associated with inflammatory responses.
- Enzyme Interaction : It may also interact with various enzymes involved in metabolic processes, although specific targets remain to be fully elucidated.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1,2,3,4-Tetrahydrocyclopenta[b]indole | Lacks fluorine substitution | Less reactive than its fluorinated counterpart |
7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole | Chlorine at position 7 | Different reactivity and biological activity |
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole | Bromine substitution | Affects electronic properties and binding affinities |
The presence of the fluorine atom in this compound significantly alters its chemical reactivity and enhances its biological activity compared to non-fluorinated or differently halogenated analogs .
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in therapeutic settings:
Properties
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c12-7-4-5-11-9(6-7)8-2-1-3-10(8)13-11/h4-6,13H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPAYQUYANHPBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC3=C2C=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649244 |
Source
|
Record name | 7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327021-84-1 |
Source
|
Record name | 7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.